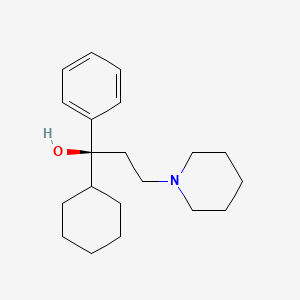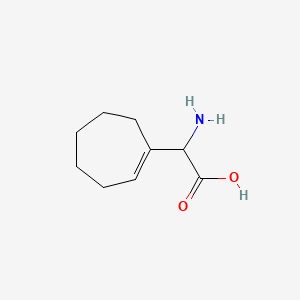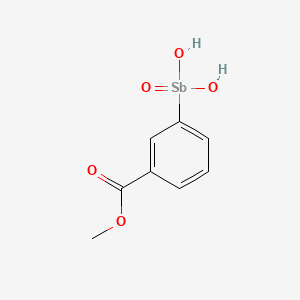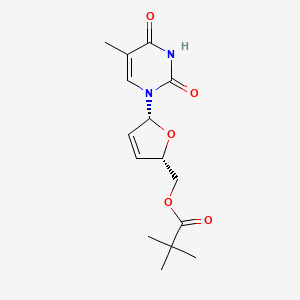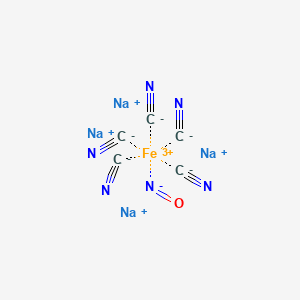
Sodium nitroprussiate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium nitroprussiate, also known as sodium pentacyanidonitrosylferrate (III), is a chemical compound with the formula Na₂[Fe(CN)₅NO]. It is a red-colored crystalline solid that is highly soluble in water. This compound is widely used in medicine, particularly as a vasodilator to manage acute hypertensive crises and heart failure. It is also employed in various scientific research applications due to its ability to release nitric oxide, a potent signaling molecule.
准备方法
Synthetic Routes and Reaction Conditions: Sodium nitroprussiate is typically synthesized by reacting sodium ferrocyanide with nitric acid and then with sodium hydroxide
Industrial Production Methods: In industrial settings, this compound is produced by dissolving sodium ferrocyanide in water, followed by the addition of nitric acid. The mixture is then treated with sodium hydroxide to precipitate the desired product. The resulting compound is filtered, washed, and dried to obtain pure this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced to form various iron complexes.
Substitution: The cyanide ligands in this compound can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, ascorbic acid.
Substitution Reactions: Ligand exchange reactions often involve the use of other cyanide complexes or ligands like ammonia.
Major Products Formed:
Oxidation: Formation of ferricyanide complexes.
Reduction: Formation of ferrous complexes.
Substitution: Formation of various substituted nitroprussiate complexes.
科学研究应用
Sodium nitroprussiate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of methyl ketones, amines, and thiols.
Biology: Employed in studies involving nitric oxide signaling pathways.
Medicine: Utilized as a vasodilator to manage acute hypertensive crises and heart failure.
Industry: Used in the synthesis of other chemical compounds and as a catalyst in various industrial processes.
作用机制
Sodium nitroprussiate exerts its effects by releasing nitric oxide, which activates the enzyme guanylate cyclase. This activation leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of vascular smooth muscles and subsequent vasodilation. The compound primarily targets the vascular system, reducing both preload and afterload, which helps in managing high blood pressure and heart failure.
相似化合物的比较
Sodium nitrite: Another nitric oxide donor used in medicine.
Nitroglycerin: A well-known vasodilator used to treat angina and heart failure.
Isosorbide dinitrate: Used for the prevention and treatment of angina pectoris.
Uniqueness of Sodium Nitroprussiate: this compound is unique due to its rapid onset of action and short duration of effect, making it ideal for acute medical situations. Unlike other nitric oxide donors, it is highly soluble in water and can be administered intravenously for immediate results.
属性
CAS 编号 |
63919-22-2 |
|---|---|
分子式 |
C5FeN6Na4O+ |
分子量 |
307.90 g/mol |
IUPAC 名称 |
tetrasodium;iron(3+);nitroxyl anion;pentacyanide |
InChI |
InChI=1S/5CN.Fe.NO.4Na/c5*1-2;;1-2;;;;/q5*-1;+3;-1;4*+1 |
InChI 键 |
BQMKAHQKDSZAIQ-UHFFFAOYSA-N |
规范 SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Na+].[Na+].[Na+].[Na+].[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


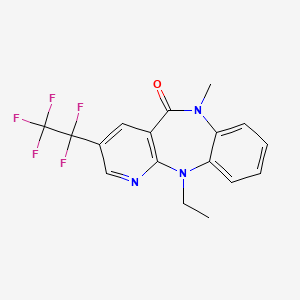
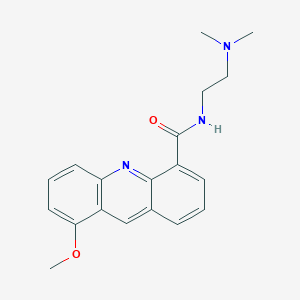
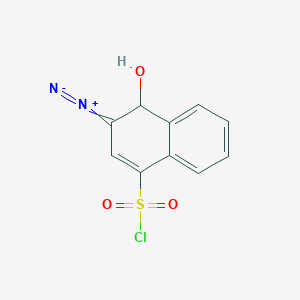
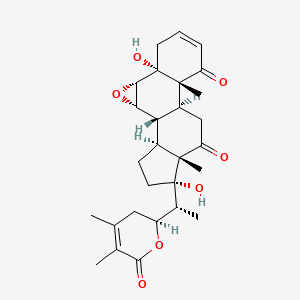
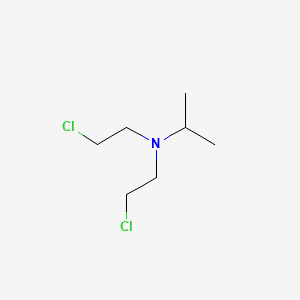
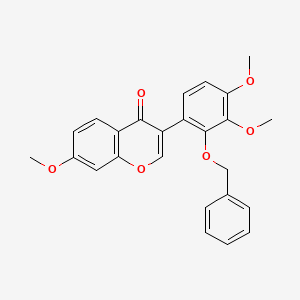
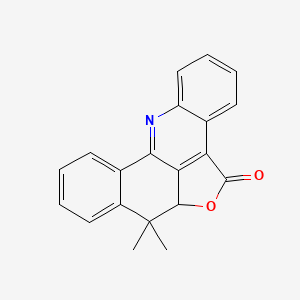


![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)
